N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
Description
N1-Cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by a central oxalamide (diamide) core flanked by two cyclopropyl groups. The first cyclopropyl moiety is directly attached to the N1 position, while the N2 position is substituted with a (1-(4-fluorophenyl)cyclopropyl)methyl group. This structure confers unique steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic behavior.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-13(19)14(20)18-12-5-6-12/h1-4,12H,5-9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUCIGJNZHSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide typically involves the reaction of cyclopropylamine with 4-fluorophenylcyclopropylmethanol in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional group similarities and known cyclopropyl-containing pharmaceuticals (e.g., Montelukast from ):
Table 1: Structural and Functional Comparison
Key Findings:
Cyclopropyl Impact :
- Both the target compound and Montelukast utilize cyclopropyl groups to restrict molecular flexibility, which can reduce off-target interactions and enhance metabolic stability. However, Montelukast’s sulfanyl linkage contrasts with the oxalamide core, leading to divergent biological targets .
- The 4-fluorophenyl group in the target compound may mimic halogen-bonding interactions seen in kinase inhibitors, though this requires empirical validation.
Fluorine Substitution: Fluorine atoms (as in the 4-fluorophenyl group) are known to modulate bioavailability and binding affinity in pharmaceuticals. This feature is absent in Montelukast but common in neurology-focused compounds (e.g., SSRIs).
Oxalamide vs.
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